Boiling Point Elevation Demonstrates Significantly Lower Volatility Versus N-Propyl and N-Butyl Analogs, Enhancing Handling Precision
The target compound (AHR 221) exhibits a predicted boiling point of 443.4°C at 760 mmHg, which is approximately 51.7°C higher than the N-propyl analog (AHR 223, 391.7°C) and approximately 49.8°C higher than the N-butyl analog (AHR 222, ~393.6°C) . This substantial elevation reflects the increased molecular weight (335.49 g/mol vs. 295.4 g/mol for AHR 223 and 309.45 g/mol for AHR 222) and enhanced van der Waals interactions conferred by the cyclohexyl substituent . The reduced volatility directly translates to lower evaporative loss during solvent removal steps and improved retention-time differentiation in GC analyses.
| Evidence Dimension | Boiling point (predicted, at 760 mmHg) |
|---|---|
| Target Compound Data | 443.4°C |
| Comparator Or Baseline | AHR 223 (N-propyl): 391.7°C; AHR 222 (N-butyl): ~393.6°C |
| Quantified Difference | +51.7°C vs. AHR 223; +49.8°C vs. AHR 222 |
| Conditions | Predicted values at 760 mmHg; computed using ACD/Labs or equivalent group-contribution methods, as reported by ChemNet and yybyy.com |
Why This Matters
A higher boiling point reduces volatility-driven concentration variability during evaporation and lyophilization, making AHR 221 the preferred choice for applications requiring gravimetric or volumetric precision over extended handling periods.
